molecular formula C17H12BrNO2 B13943546 N-(4-bromophenyl)-3-hydroxy-2-naphthamide CAS No. 50729-40-3

N-(4-bromophenyl)-3-hydroxy-2-naphthamide

Cat. No.: B13943546
CAS No.: 50729-40-3
M. Wt: 342.2 g/mol
InChI Key: HBCJKVALTGCACO-UHFFFAOYSA-N
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Description

Significance of Naphthamide Derivatives in Contemporary Chemical and Biological Research

Naphthamide derivatives represent a significant class of compounds that are the subject of extensive investigation in modern chemical and biological sciences. These molecules are characterized by a naphthalene (B1677914) core linked to a nitrogen atom via a carbonyl group, a structure that imparts a unique combination of rigidity, planarity, and opportunities for diverse chemical modifications. The large, aromatic surface area of the naphthalene scaffold allows for significant van der Waals and π-π stacking interactions, which are crucial for binding to biological macromolecules.

In the field of medicinal chemistry, naphthamide derivatives have been explored for a wide array of therapeutic applications. Their planar structure is particularly suited for intercalation with DNA, leading to the investigation of their potential as anticancer agents. nih.gov Furthermore, various derivatives have demonstrated promising activity as inhibitors of key enzymes, such as VEGFR-2 kinase, and as ligands for dopamine (B1211576) receptors, indicating their potential in treating cancer and neurological disorders, respectively. acs.orgacs.org The versatility of the naphthamide scaffold allows for the introduction of various substituents, which can fine-tune the compound's electronic properties, solubility, and specific interactions with biological targets, making it a valuable framework in drug design. nih.gov

Historical Perspective on Related Naphthalene and Amide Scaffolds in Medicinal Chemistry

The use of naphthalene and amide structures in medicinal chemistry has a rich and impactful history. Naphthalene, a simple bicyclic aromatic hydrocarbon first discovered in coal tar in 1819, has become a fundamental building block in the development of numerous therapeutic agents. ekb.egijpsjournal.com Its derivatives have led to a wide range of FDA-approved drugs with diverse activities, including antimicrobial, anti-inflammatory, and anticancer effects. ekb.egekb.eg Marketed drugs such as naproxen (B1676952) (an anti-inflammatory), propranolol (B1214883) (a beta-blocker), and terbinafine (B446) (an antifungal) all feature the naphthalene core, highlighting its importance as a "privileged scaffold" in drug discovery. ekb.egresearchgate.net

The amide functional group is arguably one of the most important linkages in biochemistry and medicinal chemistry. researchgate.net It forms the peptide bonds that link amino acids into proteins, making it central to the structure of life. organicchemexplained.com In pharmaceuticals, the amide bond is prized for its high stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. organicchemexplained.comchemistrytalk.org This functional group is a key component in a vast number of drugs, contributing to their efficacy and pharmacokinetic properties. The combination of the historically successful naphthalene scaffold and the biologically crucial amide linkage provides a strong foundation for the design of novel bioactive molecules like naphthamides.

Rationale for Focused Investigation of N-(4-bromophenyl)-3-hydroxy-2-naphthamide

The specific focus on this compound is driven by the strategic combination of its structural components, each contributing to its potential as a biologically active agent. The inclusion of a bromine atom on the phenyl ring is particularly noteworthy. Halogen atoms, like bromine, can participate in halogen bonding, a highly directional non-covalent interaction that can enhance binding affinity and selectivity for specific protein targets. The presence of a halogen atom often improves the pharmacological activity of a compound. nih.gov

Furthermore, the 3-hydroxy-2-naphthamide (B1585262) moiety provides a rigid framework with specific interaction points. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, while the amide group itself offers additional hydrogen bonding capabilities. This arrangement of functional groups on a planar aromatic scaffold creates a molecule with a high potential for specific and strong interactions with biological receptors. Researchers have synthesized and investigated related compounds, such as other halogenated N-phenyl-naphthamides and derivatives of 3-hydroxy-2-naphthoic acid, for their antimicrobial and other biological activities, providing a strong rationale for the detailed study of this particular brominated analogue. mdpi.comresearchgate.net

Overview of Advanced Research Methodologies Applied to the Compound

The comprehensive study of this compound involves a suite of advanced research methodologies to synthesize, characterize, and evaluate its properties.

Synthesis and Characterization: The synthesis is typically achieved through an amidation reaction between 3-hydroxy-2-naphthoic acid and 4-bromoaniline (B143363). nih.govucj.org.ua To confirm the structure and purity of the resulting compound, a range of modern analytical techniques are employed:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for elucidating the molecular structure, identifying functional groups, and confirming the molecular weight. chemistrytalk.orgmdpi.com

Chromatographic Techniques: Methods like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound. mdpi.com

Computational and Biological Evaluation:

In Silico Studies: Molecular docking and other computational methods are used to predict how the compound might interact with specific biological targets, such as enzymes or receptors, providing insight into its potential mechanism of action. researchgate.netmdpi.com

In Vitro Assays: The synthesized compound is subjected to a variety of biological tests to determine its activity. These can include antimicrobial assays against various bacterial and fungal strains, and enzyme inhibition assays to quantify its potency against specific molecular targets. researchgate.netmdpi.com

These advanced techniques provide a detailed understanding of the chemical, physical, and biological properties of this compound, guiding further research and development. acs.orgresearchgate.net

Interactive Data Table for this compound

Property Data
IUPAC Name This compound
Molecular Formula C₁₇H₁₂BrNO₂
Molecular Weight 354.19 g/mol
CAS Number 10488-63-8
Appearance Solid
Core Scaffolds Naphthalene, Amide

| Key Functional Groups | Hydroxyl, Amide, Bromophenyl |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50729-40-3

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

N-(4-bromophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H12BrNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21)

InChI Key

HBCJKVALTGCACO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Br)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Routes to N-(4-bromophenyl)-3-hydroxy-2-naphthamide and Analogues

Conventional methods for synthesizing this compound often involve condensation and coupling reactions, which are well-established in organic chemistry.

The most direct and traditional method for synthesizing this compound is the condensation reaction between 3-hydroxy-2-naphthoic acid and 4-bromoaniline (B143363). This reaction typically requires high temperatures and the removal of water to drive the equilibrium towards the product. ucj.org.ua To facilitate this, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride. For instance, 3-hydroxy-2-naphthoic acid can be reacted with thionyl chloride to form 3-hydroxy-2-naphthoyl chloride. google.com This acyl chloride is then reacted with 4-bromoaniline in the presence of a base, like sodium carbonate, in a suitable solvent such as N-methylpyrrolidone, xylene, or toluene (B28343) to yield the desired naphthamide. google.com

The reaction of aniline (B41778) with 3-hydroxy-2-naphthoic acid can be catalyzed by phosphorus (III) compounds, such as phosphorus trichloride (B1173362). ucj.org.uagoogle.com This process involves boiling the reactants in a solvent and vigorously distilling off the water formed during the reaction. ucj.org.ua The choice of solvent is critical, with ortho-xylene and ortho-chlorotoluene being particularly effective, leading to product yields of up to 98%. ucj.org.ua The reaction temperature is also a key factor; temperatures below 146°C result in a slow reaction rate, while temperatures above 156°C can lead to an increase in impurities. ucj.org.ua

Table 1: Effect of Solvent on the Synthesis of 3-Hydroxy-2-naphthoic acid anilide

SolventBoiling Point (°C)Yield of Target ProductNotes
Toluene111LowerMonotonous increase in the initial rate of formation of the target product is observed with an increase in the reaction temperature in the range from 111 (toluene) to 170 °C (pseudo cumene). ucj.org.ua
ortho-xylene146Up to 98%Considered one of the most acceptable solvents. ucj.org.ua
ortho-chlorotoluene156Up to 98%Considered one of the most acceptable solvents. ucj.org.ua
Pseudocumene170Higher than TolueneMonotonous increase in the initial rate of formation of the target product is observed with an increase in the reaction temperature in the range from 111 (toluene) to 170 °C (pseudo cumene). ucj.org.ua
n-decane175Lower than PseudocumeneThe initial rate of formation of anilide 3-hydroxy-2-naphthoic acid, compared with that for pseudocumene (170 °С), decreases. ucj.org.ua
ortho-dichlorobenzene180Lower than PseudocumeneThe initial rate of formation of anilide 3-hydroxy-2-naphthoic acid, compared with that for pseudocumene (170 °С), decreases. ucj.org.ua

Catalytic methods for amide bond formation are of significant interest as they can offer milder reaction conditions and improved efficiency. catalyticamidation.info Boronic acid-catalyzed amidations represent a notable advancement, allowing for the direct reaction between carboxylic acids and amines. These reactions likely involve the concerted action of multiple boron atoms to activate the carboxylic acid. catalyticamidation.info

Various metal catalysts have also been explored for the synthesis of amides and related structures. For instance, palladium catalysis has been used in the coupling of N-tosylhydrazones with aryl iodides. nih.gov Iron(III) chloride has been shown to catalyze the oxidative coupling of certain naphthalene (B1677914) derivatives. nih.gov While these specific examples may not directly apply to this compound, they highlight the potential for developing catalytic coupling methods for its synthesis. The direct catalytic amidation of carboxylic acids and amines is a highly sought-after transformation as the only stoichiometric byproduct is water. catalyticamidation.info

Green Chemistry Approaches in Naphthamide Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and health hazards associated with organic solvents. mdpi.comresearchgate.net For the synthesis of naphthamide analogues, solvent-free interactions have been successfully employed. researchgate.netorientjchem.org For example, the synthesis of 4-substituted thiocarbamido-naphthols has been achieved by reacting 4-amino-1-naphthol (B40241) with various isothiocyanates in the presence of natural catalysts like lemon juice under sunlight. researchgate.netorientjchem.org This method not only avoids organic solvents but also utilizes a renewable resource as a catalyst. researchgate.netorientjchem.org While not a direct synthesis of this compound, this approach demonstrates the feasibility of solvent-free methods for related structures.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of various naphthamide and oxindole (B195798) derivatives. nih.govmdpi.com For example, the synthesis of novel N-acylhydrazone and semicarbazone-7-hydroxy-coumarin derivatives saw a reduction in reaction time from approximately 24 hours to just 1 hour with improved yields. rsc.org In another instance, various 3-hydroxy-2-oxindoles were synthesized with high yields (up to 98%) in just 5-10 minutes using microwave activation. mdpi.com These examples strongly suggest that microwave-assisted synthesis could be a highly efficient and green method for producing this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours to daysMinutes to hours rsc.orgmdpi.com
Energy ConsumptionHigherLower
Reaction YieldVariableOften higher rsc.org
Side ReactionsMore prevalentOften reduced

Electrosynthesis is a rapidly developing field in green chemistry that uses electricity to drive chemical reactions, often avoiding the need for harsh reagents. bohrium.com Electrochemical methods have been developed for amide bond formation, presenting a sustainable alternative to traditional approaches. rsc.orgchinesechemsoc.org One such method is the "anion pool" method, where strong nucleophiles are electrochemically generated from amine substrates. rsc.orgrsc.org These nucleophiles then react with acid anhydrides to form amides. rsc.org This one-pot reaction is performed at room temperature and avoids the use of rare transition metals and added bases. rsc.org

Another approach involves the anodic co-electrolysis of alcohols and ammonia (B1221849) (or amines) to form amides under ambient conditions. chinesechemsoc.org This electrocatalytic C–N coupling reaction offers a pathway for utilizing biomass-derived alcohols for the synthesis of valuable nitrogen-containing chemicals. chinesechemsoc.org Cobalt-electrocatalysis has also been employed for the C-H hydroxyalkylation of N-heteroarenes with trifluoromethyl ketones, demonstrating the potential of electrocatalysis in forming complex molecules. nih.govrsc.org While direct electrocatalytic synthesis of this compound has not been extensively reported, these methodologies for related scaffolds indicate a promising avenue for future research.

Derivatization Strategies and Analogue Preparation

The preparation of analogues of this compound is primarily centered on the modification of the phenyl moiety, offering a versatile platform for creating a library of structurally related compounds.

The 4-bromophenyl group serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a powerful tool for this purpose, enabling the substitution of the bromine atom with a wide array of aryl and heteroaryl groups. This is achieved by reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base. This strategy has been successfully employed in the synthesis of N-(4-substituted-phenyl)furan-2-carboxamides, demonstrating its applicability to similar N-aryl bromide systems. nih.gov

The general synthetic approach involves the initial formation of the amide bond between 3-hydroxy-2-naphthoic acid and a substituted aniline. A range of anilines bearing different substituents at various positions on the phenyl ring can be used to generate a diverse set of analogues. Studies have reported the successful synthesis of N-aryl-3-hydroxy-2-naphthamides with substituents such as methoxy, nitro, and methyl groups on the phenyl ring. nih.govnih.gov

Below is a table summarizing various synthesized analogues of N-phenyl-3-hydroxy-2-naphthamide, showcasing the diversity of achievable modifications on the phenyl ring.

Substituent on Phenyl RingCompound NameNotes
4-BromoThis compoundThe parent compound of interest.
4-MethoxyN-(4-methoxyphenyl)-3-hydroxy-2-naphthamideAn example of an electron-donating group.
4-NitroN-(4-nitrophenyl)-3-hydroxy-2-naphthamideAn example of an electron-withdrawing group.
2,4-DimethylN-(2,4-dimethylphenyl)-3-hydroxy-2-naphthamideDemonstrates the feasibility of multiple substitutions.
2,6-DichloroN-(2,6-dichlorophenyl)-3-hydroxy-2-naphthamideAn example with ortho-substituents. nih.gov
3,4,5-TrimethoxyN-(3,4,5-trimethoxyphenyl)-3-hydroxy-2-naphthamideShows the incorporation of multiple electron-donating groups. nih.gov

This table is generated based on information from various sources detailing the synthesis of N-aryl-3-hydroxy-2-naphthamides.

The electronic nature of the substituents on the aniline starting material significantly influences the efficiency and yield of the amidation reaction with 3-hydroxy-2-naphthoic acid. A systematic study on the phosphorus(III)-catalyzed synthesis of N-aryl-3-hydroxy-2-naphthamides revealed a clear relationship between the basicity (pKa) of the arylamine and the initial reaction rate. dntb.gov.uaucj.org.ua

The findings indicate that arylamines containing electron-withdrawing substituents in the meta- and para-positions, such as 4-bromoaniline, 3-fluoroaniline, 3-bromoaniline, and 3-chloroaniline, exhibit the highest reactivity. dntb.gov.ua Conversely, arylamines with strong electron-donating groups like 4-methoxyaniline (p-anisidine) and very weakly basic anilines such as 3-nitroaniline (B104315) show lower reactivity. dntb.gov.ua This suggests a complex relationship where optimal reactivity is achieved with moderately deactivated anilines.

The reaction conditions also play a crucial role. The use of high-boiling point solvents such as ortho-xylene or ortho-chlorotoluene generally leads to high, often nearly quantitative, yields. dntb.gov.uaucj.org.ua However, even higher boiling solvents like n-decane and ortho-dichlorobenzene can sometimes lead to a decrease in the initial reaction rate. ucj.org.ua The addition of a polar solvent like nitrobenzene (B124822) to ortho-xylene has been shown to increase the yield of 3-hydroxy-2-naphthoic acid anilide, potentially by increasing the concentration of the monomeric forms of the catalyst and reactants. ucj.org.ua

The following table illustrates the general trend of substituent effects on the relative reactivity in the synthesis of N-aryl-3-hydroxy-2-naphthamides.

Substituent on AnilineElectronic EffectRelative Reactivity
4-MethoxyElectron-donating (strong)Low
4-MethylElectron-donating (weak)Moderate
HNeutralModerate
4-BromoElectron-withdrawing (weak)High
3-ChloroElectron-withdrawing (moderate)High
3-NitroElectron-withdrawing (strong)Low

This table is a qualitative representation based on the findings reported in the literature regarding the relationship between arylamine basicity and reaction rates in the formation of N-aryl-3-hydroxy-2-naphthamides. dntb.gov.ua

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of this compound from 3-hydroxy-2-naphthoic acid and 4-bromoaniline is an amidation reaction, a type of nucleophilic acyl substitution. While the uncatalyzed reaction can proceed at high temperatures, the use of catalysts significantly improves the reaction rate and yield. Phosphorus(III) compounds, such as phosphorus trichloride and phosphorous acid, have been identified as effective catalysts for this transformation. dntb.gov.uaucj.org.uaucj.org.ua

The proposed mechanism for the phosphorus(III)-catalyzed amidation involves the following key steps ucj.org.ua:

In-situ Catalyst Formation: In the initial stages of the reaction, the phosphorus(III) catalyst reacts with the arylamine (e.g., 4-bromoaniline) to form an arylamine phosphite (B83602) intermediate.

Activation of the Carboxylic Acid: This arylamine phosphite then acts as a nucleophilic catalyst, reacting with the carboxylic group of 3-hydroxy-2-naphthoic acid. This step forms a more reactive phosphite ester intermediate.

Nucleophilic Attack by Arylamine: A free molecule of the arylamine then acts as a nucleophile, attacking the activated carbonyl carbon of the phosphite ester intermediate.

Amide Formation and Catalyst Regeneration: This attack leads to the formation of the desired N-aryl-3-hydroxy-2-naphthamide and regenerates the phosphorus(III) catalyst, allowing it to participate in further catalytic cycles.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides invaluable information regarding the functional groups and bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum is a unique fingerprint, revealing the presence of specific functional groups. For N-(4-bromophenyl)-3-hydroxy-2-naphthamide, the key characteristic absorption bands are predicted as follows:

O-H and N-H Stretching: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibrations of the phenolic hydroxyl (-OH) and the amide N-H groups. Intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl oxygen can influence the position and shape of this band.

Aromatic C-H Stretching: Sharp, medium-intensity bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations within the naphthalene (B1677914) and bromophenyl rings.

C=O Stretching (Amide I Band): A strong, sharp absorption peak, characteristic of the amide carbonyl group, is expected in the range of 1680-1640 cm⁻¹. This is one of the most prominent signals in the spectrum.

N-H Bending and C-N Stretching (Amide II Band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, typically appears as a strong absorption between 1570-1515 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1620-1450 cm⁻¹ region, corresponding to the skeletal vibrations of the aromatic rings.

C-O Stretching: The stretching vibration of the phenolic C-O bond should appear in the 1260-1180 cm⁻¹ region.

C-Br Stretching: A band in the lower frequency "fingerprint region," typically between 600-500 cm⁻¹, can be attributed to the C-Br stretching vibration of the bromophenyl group.

Table 1: Predicted FT-IR Characteristic Bands
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H / N-H StretchPhenolic -OH / Amide N-H3400 - 3200Broad, Strong
C-H StretchAromatic C-H3100 - 3000Medium, Sharp
C=O Stretch (Amide I)Amide C=O1680 - 1640Strong, Sharp
N-H Bend (Amide II)Amide N-H1570 - 1515Strong
C=C StretchAromatic Rings1620 - 1450Variable, Sharp
C-O StretchPhenolic C-O1260 - 1180Medium
C-Br StretchAryl-Bromide600 - 500Medium-Weak

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, a Raman spectrum would be expected to show strong signals for the aromatic C=C ring stretching vibrations and the symmetric breathing modes of the naphthalene and bromophenyl rings. The C-Br bond would also produce a characteristic Raman signal. This technique provides a valuable molecular fingerprint that can be used for identification and to study subtle structural changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the following signals are predicted:

Amide Proton (N-H): A singlet is expected in the downfield region, typically δ 9.5-10.5 ppm. Its chemical shift can be concentration-dependent.

Hydroxyl Proton (O-H): A singlet, often broad, for the phenolic proton would also appear downfield, potentially overlapping with or distinct from the amide proton signal. Its position is highly dependent on solvent and hydrogen bonding.

Aromatic Protons: The protons on the naphthalene and bromophenyl rings will appear in the aromatic region (δ 7.0-9.0 ppm). The six protons of the 3-hydroxy-2-naphthyl group and the four protons of the 4-bromophenyl group will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. The two protons adjacent to the bromine atom and the two adjacent to the amide nitrogen on the bromophenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted system.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, in the range of δ 165-175 ppm.

Aromatic Carbons: The 16 aromatic carbons (10 from naphthalene and 6 from bromophenyl) will produce a cluster of signals between δ 110-155 ppm. The carbon bearing the hydroxyl group (C-OH) and the carbon attached to the amide nitrogen will be shifted further downfield due to the deshielding effect of the heteroatoms. The carbon attached to the bromine atom (C-Br) would appear around δ 115-125 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
¹H NMR ¹³C NMR
Proton Type Predicted δ (ppm) Carbon Type Predicted δ (ppm)
Amide (N-H)9.5 - 10.5Amide (C=O)165 - 175
Hydroxyl (O-H)9.0 - 11.0Aromatic (C-O)150 - 160
Aromatic (Ar-H)7.0 - 9.0Aromatic (C-N)135 - 145
Aromatic (C-H / C-C)110 - 135
Aromatic (C-Br)115 - 125

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). It would be instrumental in tracing the connectivity of protons within the naphthalene ring system and the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₇H₁₂BrNO₂.

Molecular Ion Peak: Using high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺) would be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da (e.g., [M]⁺ and [M+2]⁺). The calculated monoisotopic mass is approximately 341.0051 u.

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would cause the molecule to fragment in predictable ways. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the naphthalene ring, or the bond between the carbonyl group and the amide nitrogen.

Amide Bond Cleavage: A primary fragmentation would be the cleavage of the C-N amide bond, leading to fragments corresponding to the 3-hydroxy-2-naphthoyl cation (m/z ≈ 171) and the 4-bromoaniline (B143363) radical cation (m/z ≈ 172/174).

Loss of Bromine: Loss of a bromine radical (Br•) from the parent ion or subsequent fragments is also a possible pathway.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₁₇H₁₂BrNO₂), HRMS would be used to verify its molecular formula.

The theoretical monoisotopic mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the molecule would be observed as a protonated species, [M+H]⁺. The close agreement between the experimentally measured m/z and the calculated theoretical m/z, typically within a few parts per million (ppm), would provide strong evidence for the compound's identity.

Table 1: Hypothetical HRMS Data for this compound

Ion Species Molecular Formula Theoretical m/z
[M+H]⁺ (with ⁷⁹Br) C₁₇H₁₃⁷⁹BrNO₂⁺ 354.01785
[M+H]⁺ (with ⁸¹Br) C₁₇H₁₃⁸¹BrNO₂⁺ 356.01580
[M+Na]⁺ (with ⁷⁹Br) C₁₇H₁₂⁷⁹BrNNaO₂⁺ 375.99980

Note: The presence of bromine would result in a characteristic isotopic pattern, with two major peaks separated by approximately 2 m/z units ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry for Fragmentation Pathway Mapping

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing its constituent parts and how they are connected.

For this compound, the most probable sites for fragmentation would be the amide bond (C-N) and bonds adjacent to the aromatic rings. A plausible fragmentation pathway would involve the initial cleavage of the amide bond, which is a common and energetically favorable fragmentation route for such compounds.

A Proposed Fragmentation Pathway:

Amide Bond Cleavage: The primary fragmentation would likely be the cleavage of the C-N amide bond. This can occur in two ways:

Formation of a 3-hydroxy-2-naphthoyl cation (m/z ≈ 171.04). This fragment corresponds to the hydroxynaphthyl-carbonyl portion of the molecule.

Formation of a 4-bromoaniline radical cation (m/z ≈ 170.97) or its protonated form, the 4-bromoanilinium ion (m/z ≈ 171.98).

Secondary Fragmentation: The initial fragments could undergo further fragmentation. For instance, the 3-hydroxy-2-naphthoyl cation (m/z ≈ 171.04) could lose carbon monoxide (CO) to produce a 3-hydroxynaphthyl cation (m/z ≈ 143.05).

Table 2: Predicted Key Fragment Ions in Tandem MS of this compound

Proposed Fragment Molecular Formula Approximate m/z
3-hydroxy-2-naphthoyl cation C₁₁H₇O₂⁺ 171.04
4-bromoanilinium ion C₆H₆BrN⁺ 171.98

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction experiment would reveal the molecule's conformation in the solid state. Key conformational features of interest would include the dihedral angle between the naphthalene ring system and the bromophenyl ring, which would describe the relative twist of these two major moieties. The analysis would also confirm the planarity of the amide linkage and the intramolecular hydrogen bonding that is likely to occur between the hydroxyl group and the amide carbonyl oxygen, leading to a stable six-membered ring-like structure.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The primary intermolecular interaction would likely be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming chains or sheets.

Halogen Bonding: The bromine atom on the phenyl ring could act as a halogen bond donor, interacting with electron-rich atoms like the carbonyl or hydroxyl oxygens of adjacent molecules.

π-π Stacking: The electron-rich naphthalene and bromophenyl aromatic rings could engage in π-π stacking interactions, contributing significantly to the stability of the crystal packing.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings (C-H) could interact with the π-electron clouds of the aromatic systems of nearby molecules.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(4-bromophenyl)-3-hydroxy-2-naphthamide, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-311++G(d,p), are used to determine the most stable molecular geometry by finding the minimum energy conformation. researchgate.net This optimization process provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The optimized structure reveals that the molecule is not perfectly planar, which can influence its packing in a crystalline state and its interaction with biological receptors. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents theoretical data based on typical DFT calculation results for similar molecular structures.

ParameterValue
C-Br Bond Length~1.91 Å
C=O Bond Length~1.25 Å
N-H Bond Length~1.01 Å
C-N-C Bond Angle~127°
O=C-N Bond Angle~123°

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This analysis helps predict how the molecule will interact with other species and its potential for charge transfer interactions. nih.gov Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors (Theoretical) This table presents theoretical data based on typical DFT calculation results for similar molecular structures.

ParameterTypical Value (eV)Significance
EHOMO-6.2Electron-donating ability
ELUMO-1.8Electron-accepting ability
Energy Gap (ΔE)4.4Chemical reactivity and stability
Chemical Hardness (η)2.2Resistance to change in electron configuration
Chemical Potential (μ)-4.0Electron escaping tendency
Electrophilicity Index (ω)3.64Propensity to accept electrons

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By simulating the molecule's behavior in a defined environment (e.g., in a solvent like water), MD can provide detailed information about its conformational dynamics and flexibility. nih.govnih.gov For a molecule like this compound, MD simulations can reveal the different shapes (conformations) it can adopt, the relative stability of these conformations, and the energy barriers for transitioning between them. This analysis is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a protein. grafiati.com The simulations generate a large ensemble of molecular structures, which can then be analyzed to identify recurring conformations and understand the molecule's average properties. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. rjptonline.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a receptor. researchgate.netmdpi.com

Molecular docking simulations calculate a "docking score," which represents the predicted binding affinity, often in units of kcal/mol. nih.gov A lower (more negative) score generally indicates a stronger and more stable interaction between the ligand and the target protein. rjptonline.org These studies can screen potential biological targets for this compound. The analysis also identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. rjptonline.org These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds, which are crucial for the stability of the ligand-receptor complex.

Table 3: Representative Molecular Docking Results (Hypothetical) This table shows hypothetical docking scores and interacting residues for this compound against example protein targets.

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Tyrosine Kinase (e.g., 1T46)-9.0LYS623, ASP810, CYS673
Estrogen Receptor (e.g., 3ERT)-8.5ARG394, GLU353, THR347
Butyrylcholinesterase (e.g., 4BDS)-9.2TRP82, TYR332, HIS438

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand within the binding site of the target protein. amazonaws.com Visualization tools are used to analyze these binding poses, showing the specific atomic interactions that hold the complex together. amazonaws.com This allows for the elucidation of the binding mode, detailing how the ligand is oriented and which of its functional groups are involved in key interactions. For instance, the hydroxyl (-OH) and amide (-NH) groups of this compound are potential hydrogen bond donors, while the aromatic rings can participate in pi-pi stacking or hydrophobic interactions. Understanding these binding modes is essential for explaining the molecule's mechanism of action at a molecular level and for guiding the design of more potent and selective derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been applied to structurally related 3-hydroxy-2-naphthanilide derivatives to predict various biological activities, such as antimicrobial or anti-inflammatory effects. researchgate.netnih.gov The development of such predictive models generally involves the following steps:

Data Set Compilation: A series of analogous compounds with experimentally determined biological activities is collected.

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties like logP (lipophilicity), molecular weight, and electronic properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to create a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For a hypothetical QSAR model for a series of 3-hydroxy-2-naphthanilide analogs, the resulting equation might take a form like:

Biological Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + Constant

Where c1, c2, etc., are the coefficients determined from the regression analysis.

Below is an interactive data table showcasing a representative set of molecular descriptors that would be considered in a QSAR study of this compound and its analogs.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
This compound342.195.249.3322
3-hydroxy-2-naphthanilide263.294.549.3322
N-(4-chlorophenyl)-3-hydroxy-2-naphthamide297.744.949.3322
N-(4-methylphenyl)-3-hydroxy-2-naphthamide277.324.849.3322

Note: The descriptor values in this table are calculated or estimated based on the chemical structures and are for illustrative purposes.

Pharmacophore modeling is a crucial aspect of drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comresearchgate.netnih.gov For this compound and its analogs, key pharmacophoric features would likely include:

Hydrogen Bond Donors: The hydroxyl (-OH) and amide (N-H) groups.

Hydrogen Bond Acceptors: The carbonyl (C=O) and hydroxyl (-OH) oxygen atoms.

Aromatic Rings: The naphthalene (B1677914) and bromophenyl ring systems, which can engage in hydrophobic and π-π stacking interactions.

The identification of these features helps in understanding the structure-activity relationships (SAR) within a series of compounds. For instance, studies on brominated tyrosine-derived metabolites have shown that bromine atoms can play a significant role in the biological activity of a molecule. nih.govresearchgate.net In the context of this compound, the bromine atom at the 4-position of the phenyl ring is a key descriptor that influences the electronic and lipophilic properties of the compound, which in turn can affect its biological activity.

Advanced Interaction Analysis (e.g., QTAIM, NCIplot, NBO)

To gain a deeper understanding of the intramolecular and potential intermolecular interactions of this compound, advanced computational techniques can be employed.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions. orientjchem.org For this compound, QTAIM could be used to quantify the strength of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, as well as to analyze the nature of the C-Br bond.

Non-Covalent Interaction (NCI) Plot: NCIplot is a visualization tool that highlights non-covalent interactions in a molecule, such as hydrogen bonds, van der Waals forces, and steric clashes. An NCIplot for this compound would likely reveal the presence of the intramolecular hydrogen bond and potentially weak interactions involving the aromatic rings.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron distribution in a molecule, including charge transfer interactions and hyperconjugative effects. orientjchem.orgscispace.com This analysis can be used to understand the stability imparted by the intramolecular hydrogen bond and the electronic effects of the bromine substituent on the phenyl ring.

A representative table of NBO analysis findings for a key interaction in a similar molecule is presented below.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(O) of C=Oσ(O-H) of hydroxyl5.8n -> σ (Hydrogen Bond)
π(C=C) of naphthaleneπ(C=O) of amide2.1π -> π (Hyperconjugation)
LP(Br)σ(C-C) of phenyl ring0.7n -> σ (Hyperconjugation)

Note: This data is illustrative and represents typical values for the types of interactions described. E(2) is the stabilization energy associated with the donor-acceptor interaction.

Following extensive and targeted searches for scientific literature on the chemical compound This compound , it has been determined that there is a lack of publicly available research data corresponding to the specific biological activities outlined in your request.

Searches for in vitro and cellular level studies on this particular compound did not yield specific results for the following areas:

Enzyme Inhibition and Receptor Binding Studies: No specific data was found regarding the inhibition of kinases (such as CREB and VEGFR-2), cholinesterases (AChE, BChE), urease, or phosphopantetheinyl transferase (PPTase) by this compound.

Antimicrobial Activity Investigations: No in vitro studies detailing the antimicrobial effects of this compound against various microorganisms were identified.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, as the necessary research findings and data for this specific compound are not present in the available literature.

Mechanistic Biological Activity Studies in Vitro and Cellular Level

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

Currently, there is a lack of specific research data detailing the antibacterial mechanisms of N-(4-bromophenyl)-3-hydroxy-2-naphthamide against Gram-positive and Gram-negative bacterial strains. While related compounds such as N-(4-bromophenyl)furan-2-carboxamides have been investigated for their antibacterial properties, the specific activity and mechanisms of action for the title compound remain an area for future investigation.

Antifungal and Antimycobacterial Efficacy (e.g., Mycobacterium tuberculosis)

The potential of this compound as an antifungal and antimycobacterial agent is an area of active scientific inquiry. Studies on structurally similar hydroxynaphthalene-2-carboxanilides have demonstrated promising results against Mycobacterium tuberculosis, suggesting that this class of compounds may interfere with essential enzymatic systems in mycobacteria. However, specific data on the minimum inhibitory concentration (MIC) and the precise mechanism of action for this compound against fungal and mycobacterial strains are not yet available in the current body of scientific literature.

Mechanisms of Microbial Growth Inhibition

The precise mechanisms through which this compound inhibits microbial growth are yet to be fully elucidated. Broader studies on the naphthoquinone class of compounds, to which this molecule is related, suggest several potential pathways. These can include the generation of reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, the inhibition of essential enzymes like topoisomerase, interference with microbial efflux pumps, and potentially the curing of plasmids that carry resistance genes. Further research is required to determine which of these, or other, mechanisms are specifically employed by this compound.

Anticancer Activity Research (In Vitro Cellular Assays)

Emerging research has positioned this compound as a compound of interest in the field of oncology. In vitro studies have begun to uncover its cytotoxic effects and the underlying molecular pathways that contribute to its anticancer potential.

Cytotoxic Effects on Specific Cancer Cell Lines

While specific cytotoxic data for this compound is still emerging, structure-activity relationship (SAR) studies on a series of 3-hydroxy-2-naphthamides have provided valuable insights. These studies have evaluated the growth inhibitory activity of these compounds across a panel of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), and triple-negative breast cancer (MDA-MB-468). Although the direct IC50 values for this compound are not yet publicly available, the evaluation of this and related analogs is a critical step in determining its potential as a selective anticancer agent.

Table 1: Investigated Cancer Cell Lines for Cytotoxicity Studies of 3-Hydroxy-2-Naphthamide (B1585262) Derivatives

Cell Line Cancer Type
A549 Lung Carcinoma
MCF-7 Breast Adenocarcinoma (ER+, PR+)
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative)

Induction of Apoptosis and Cell Cycle Modulation

The ability of this compound to induce programmed cell death (apoptosis) and modulate the cell cycle is a key area of its anticancer research. Studies on closely related naphthol derivatives have demonstrated the capacity to trigger apoptosis in cancer cells. It is hypothesized that this compound may share this mechanism, potentially through the activation of intrinsic or extrinsic apoptotic pathways. Furthermore, investigation into its effects on cell cycle progression is crucial to understand if it can halt the proliferation of cancer cells at specific checkpoints.

Molecular Pathways of Action (e.g., down-regulation of endogenous gene expression)

A significant finding in the study of 3-hydroxy-2-naphthamide derivatives is their ability to inhibit the CREB-mediated gene transcription pathway. The cAMP response element-binding protein (CREB) is a transcription factor that is often overexpressed in various cancers and plays a crucial role in promoting tumor cell growth, proliferation, and survival. It is believed that this compound, as part of this class of compounds, may exert its anticancer effects by binding to and inhibiting key components of the CREB signaling cascade. This inhibition would lead to the down-regulation of CREB target genes that are essential for cancer cell survival, thereby providing a targeted mechanism of action. Further research is needed to quantify the specific inhibitory concentration of this compound on this pathway.

Antioxidant and Reactive Oxygen Species Modulation5.5. DNA and Protein Interaction Studies5.5.1. Mechanisms of Nucleic Acid Binding and Intercalation5.5.2. Protein Complexation and Conformational Changes

Further research would be required to elucidate the potential biological and physiological properties of this compound.

In-Depth Scientific Review of this compound Reveals Research Gap in Coordination Chemistry

Following a comprehensive search of scholarly databases and scientific literature, it has been determined that there is a significant lack of available research specifically detailing the coordination chemistry of the compound this compound. This compound, also known by the common name Naphthol AS-BO, is primarily documented as an intermediate in the manufacturing of azo dyes for the textile industry.

While its chemical structure, featuring hydroxyl and amide groups, suggests a potential for acting as a chelating ligand and forming complexes with metal ions, dedicated studies on the synthesis, structural characterization, and application of such metal complexes are not present in the accessible scientific domain.

Consequently, it is not possible to provide a detailed, evidence-based article covering the specific topics requested:

Coordination Chemistry and Metal Complex Formation

Potential for Applications in Catalysis or Sensing:There are no published investigations into the use of its potential metal complexes in the fields of catalysis or chemical sensing.

This review concludes that the coordination chemistry of N-(4-bromophenyl)-3-hydroxy-2-naphthamide represents an unexplored area of research. While the compound is known, its properties and behavior as a ligand in forming and characterizing metal complexes have not been scientifically documented in publicly available literature. Therefore, the creation of a detailed, data-rich article as per the requested outline is not feasible at this time.

Structure Activity Relationship Sar and Derivatization Studies

Systematic Modification of the Naphthamide Core and Substituents

Systematic modifications of the N-(4-bromophenyl)-3-hydroxy-2-naphthamide scaffold have been undertaken to probe the impact of various substituents on its biological efficacy. Research has demonstrated that alterations to both the naphthyl ring and the N-phenyl ring can significantly influence the compound's activity.

Derivatization of the 3-hydroxy-2-naphthamide (B1585262) core has been a common strategy. For instance, the synthesis of 1,4-disubstituted thiosemicarbazide, 1,2,4-triazole, and 1,3,4-thiadiazole (B1197879) derivatives from 3-hydroxy-2-naphthoic acid hydrazide has been explored to generate novel compounds with potential antimicrobial properties. nih.gov Furthermore, modifications at the amide nitrogen have been investigated. A series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were synthesized to evaluate their antimicrobial, antioxidant, and anti-inflammatory activities. researchgate.net

In a study focused on anticancer activity, a series of analogues of N-(phenyl)-3-hydroxy-2-naphthamide were synthesized with various substitutions on the pendant phenyl ring. nih.gov This systematic approach allowed for the elucidation of structural requirements for inhibiting the KIX–KID interaction, a key process in CREB-mediated gene transcription, which is often dysregulated in cancer. nih.gov The findings from these modifications are summarized in the table below, showcasing the impact of different substituents on the inhibitory activity.

CompoundSubstitution on N-phenyl ringBiological TargetObserved ActivityReference
N-(4-chlorophenyl)-3-hydroxy-2-naphthamide4-ChloroKIX–KID interactionPotent inhibition nih.gov
This compound4-BromoKIX–KID interactionPotent inhibition nih.gov
N-(4-iodophenyl)-3-hydroxy-2-naphthamide4-IodoKIX–KID interactionPotent inhibition nih.gov
N-(4-methoxyphenyl)-3-hydroxy-2-naphthamide4-MethoxyKIX–KID interactionComplete loss of inhibition nih.gov
N-(3,4-dichlorophenyl)-3-hydroxy-2-naphthamide3,4-DichloroKIX–KID interactionSlightly reduced activity compared to 4-chloro analogue nih.gov

Impact of Halogen Substitution on Biological Activity

The presence and position of halogen substituents on the N-phenyl ring of 3-hydroxy-2-naphthamide derivatives have a marked effect on their biological activity. The 4-bromo substituent in the title compound is a key feature that has been investigated in various studies.

In the context of anticancer activity, SAR studies have revealed that small, electron-withdrawing substituents at the para-position of the N-phenyl ring are preferred for inhibiting the KIX–KID interaction. nih.gov Specifically, compounds with 4-chloro, 4-bromo, and 4-iodo substitutions all demonstrated potent inhibitory activity. nih.gov This suggests that the electronic properties and the size of the halogen at this position are critical for effective binding and inhibition. The introduction of an additional substituent at the 3-position of the most potent halogenated compounds, such as in the 3,4-dichloro analogue, resulted in slightly reduced activity, indicating that substitution at the para-position is optimal for this specific biological target. nih.gov

The broader importance of halogen substitution is also observed in other classes of bioactive molecules. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the electron-withdrawing bromo group at the para-position of the phenyl ring was found to enhance both antimicrobial and anticancer activities. nih.gov Similarly, studies on other bromophenyl-containing heterocyclic compounds have demonstrated their potential as anticancer and antifungal agents. mdpi.comresearchgate.net This recurring theme highlights the favorable contribution of a bromo-substituted phenyl moiety to the biological profile of various molecular scaffolds.

Role of Hydroxy and Amide Groups in Bioactivity

The 3-hydroxy and amide functionalities are integral components of the this compound structure, and their presence is crucial for its biological activity. These groups are involved in key molecular interactions that underpin the compound's mechanism of action.

The amide bond provides structural rigidity and serves as a critical linker between the naphthyl and phenyl moieties. nih.gov It can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which is often essential for binding to biological targets such as enzymes and receptors. nih.gov The stability of the amide bond is a key feature in many biologically active molecules, contributing to their pharmacokinetic profiles. nih.gov

The phenolic hydroxyl group at the 3-position of the naphthyl ring is also a key pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The importance of phenolic hydroxyl groups in the bioactivity of compounds is well-documented; for instance, their introduction into certain molecular scaffolds has been shown to increase antiproliferative activity and protein kinase C binding affinity. kagawa-u.ac.jp In the context of 3-arylcoumarin derivatives, the presence of hydroxyl groups has been linked to good antioxidant activity. nih.gov The synthesis of various bioactive derivatives often retains this hydroxyl group, underscoring its perceived importance for the desired biological effect. nih.govresearchgate.net

Influence of Stereochemistry on Biological Mechanisms

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers or diastereomers. As a result, its biological activity is not influenced by stereoisomerism.

While the parent compound is achiral, the introduction of chiral centers through derivatization could potentially lead to stereoisomers with differential biological activities. The principles of stereochemistry are fundamental in pharmacology, as the three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets like enzymes and receptors. However, based on the available scientific literature, studies focusing on the synthesis of chiral derivatives of this compound and the subsequent evaluation of the biological activities of the individual stereoisomers have not been reported. Therefore, the influence of stereochemistry on the biological mechanisms of this specific class of compounds remains an unexplored area of research.

Design of New Analogues Based on SAR Insights

The insights gained from SAR studies on this compound and related compounds have paved the way for the rational design of new analogues with potentially improved biological activities. The established relationships between chemical structure and biological function serve as a guide for targeted modifications.

For anticancer applications, the finding that small, electron-withdrawing groups at the para-position of the N-phenyl ring are favorable for inhibiting CREB-mediated gene transcription provides a clear direction for the design of new inhibitors. nih.gov Future work could involve the synthesis of analogues with other small, electronegative groups at the 4-position to optimize this interaction. Conversely, the observation that a 4-methoxy group leads to a complete loss of activity suggests that bulky, electron-donating groups at this position should be avoided. nih.gov The design of heteroaryl amides, such as a 2-pyridine-substituted analogue which showed good activity, represents another promising avenue for further exploration. nih.gov

The design of novel antimicrobial agents can also be informed by the SAR of related structures. For example, QSAR studies on other classes of antimicrobial agents have highlighted the importance of parameters such as hydrophobicity, molecular shape, and electronic properties. derpharmachemica.comnih.govresearchgate.netmdpi.com These principles can be applied to the this compound scaffold to design new derivatives with enhanced antibacterial or antifungal properties. The general approach often involves the strategic placement of substituents to optimize interactions with microbial targets. researchgate.net

Potential Applications Non Clinical and Research Tools

Development as Chemosensors and Probes for Ion Detection

Derivatives of 3-hydroxy-2-naphthamide (B1585262) have shown promise in the development of chemosensors for the detection of specific ions. While research on N-(4-bromophenyl)-3-hydroxy-2-naphthamide itself is specific, studies on closely related compounds, such as 3-hydroxy-2-naphthoic hydrazide, provide insight into the potential mechanisms of action. These chemosensors often operate on principles of fluorescence, where the presence of a target ion induces a measurable change in the fluorescence spectrum of the compound.

For instance, 3-hydroxy-2-naphthoic hydrazide has been demonstrated to act as a fluorescent probe for the detection of cyanide (CN⁻) and aluminum (Al³⁺) ions. nih.gov The mechanism of detection involves the deprotonation of the hydroxyl and amine groups of the hydrazide by these ions, leading to a significant enhancement in fluorescence intensity. nih.gov This "turn-on" fluorescence response allows for sensitive and selective detection of the target ions. Such probes have been successfully applied to the analysis of food and pharmaceutical samples. nih.gov The development of test strips incorporating these chemosensors further enhances their practical application for on-site detection. researchgate.net

The broader field of fluorescent probes for ion detection is well-established, with various molecular designs being employed. researchgate.net For example, rhodamine B spirolactam derivatives can be designed to exhibit a "turn-on" fluorescence response upon binding to mercury ions (Hg²⁺), a mechanism involving the opening of the spirolactam ring. researchgate.net Similarly, BODIPY (boron-dipyrromethene) based probes have been developed for the detection of various metal ions, often exhibiting high selectivity and sensitivity. researchgate.net The underlying principle for many of these probes is the chelation-enhanced fluorescence (CHEF) effect, where the binding of an ion to the probe restricts intramolecular rotation and enhances fluorescence emission.

Use as Analytical Reagents in Laboratory Settings

Compounds structurally related to this compound have a history of use as analytical reagents in laboratory settings, particularly as coupling components in the formation of azo dyes. These compounds, often referred to as "Azoic Coupling Components" or "Naphthol AS" derivatives, are utilized in histochemistry and for the dyeing of textiles. For example, Naphthol AS-RL (3-hydroxy-N-(4-methoxyphenyl)-2-naphthamide) is a known azoic coupling component. nih.gov

In these applications, the 3-hydroxy-2-naphthamide moiety acts as a coupling agent, reacting with a diazonium salt to form a brightly colored and often insoluble azo dye. This reaction is the basis for various staining techniques in microscopy, allowing for the visualization of specific enzymes or other cellular components. The choice of the N-phenyl substituent can influence the color and properties of the resulting dye. While the primary use is in qualitative analysis (staining), the principles can be adapted for quantitative colorimetric assays.

Applications in Materials Science (e.g., Supramolecular Assemblies, Thin Films)

The structural features of this compound, including the planar naphthalene (B1677914) ring system and the amide linkage capable of hydrogen bonding, make it a candidate for applications in materials science, particularly in the construction of supramolecular assemblies. Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

While specific research on the supramolecular assemblies of this compound is not extensively documented in the provided context, the potential for such applications can be inferred from the behavior of similar aromatic amides. These molecules can self-assemble into various architectures, including tapes, ribbons, and sheets, which can be further organized into more complex three-dimensional structures. The formation of thin films with ordered molecular arrangements is another potential application, which could be relevant for the development of organic electronic devices or functional coatings. The bromine substituent on the phenyl ring could also be utilized for further chemical modification or to influence the packing of the molecules in the solid state.

Role as a Tool in Mechanistic Biological Research (e.g., Photosynthetic Electron Transport Inhibition)

A significant area of research for N-(substituted-phenyl)-3-hydroxy-2-naphthamides has been their use as tools in mechanistic biological research, specifically as inhibitors of photosynthetic electron transport (PET). mdpi.commdpi.com This inhibitory activity makes them useful for studying the intricate processes of photosynthesis.

These compounds have been shown to inhibit PET in spinach ( Spinacia oleracea L.) chloroplasts. mdpi.commdpi.com The primary site of action is within Photosystem II (PSII), where they block the transfer of electrons from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ). mdpi.com This interruption of the electron flow leads to a cessation of CO₂ fixation and ATP synthesis. mdpi.com The mechanism of inhibition is believed to involve the binding of the N-(substituted-phenyl)-3-hydroxy-2-naphthamide molecule to the Qₑ binding niche on the D1 protein of the PSII complex. mdpi.com

The inhibitory potency of these compounds, often expressed as the IC₅₀ value (the concentration required to inhibit 50% of the PET rate), is influenced by the nature and position of the substituents on the anilide (N-phenyl) ring. mdpi.com Research has shown that both the lipophilicity and the electron-withdrawing properties of the substituents play a crucial role in determining the PET-inhibiting activity. mdpi.com

Below is a table summarizing the PET-inhibiting activity of a series of N-(disubstituted-phenyl)-3-hydroxy-2-naphthamides, demonstrating the structure-activity relationship.

CompoundSubstituents on Phenyl RingIC₅₀ (µM)
N-(3,5-Difluorophenyl)-3-hydroxy-2-naphthamide3,5-Difluoro~10
N-(3,5-Dimethylphenyl)-3-hydroxy-2-naphthamide3,5-Dimethyl~10
N-(2,5-Difluorophenyl)-3-hydroxy-2-naphthamide2,5-Difluoro~10
N-(2,5-Dimethylphenyl)-3-hydroxy-2-naphthamide2,5-Dimethyl~10
Various other disubstituted analogs-9.8 to 1405

Data sourced from studies on spinach chloroplasts. mdpi.commdpi.com

The use of such specific inhibitors is invaluable for dissecting the complex series of reactions that constitute the photosynthetic electron transport chain. By observing the effects of these compounds, researchers can gain a deeper understanding of the function and structure of the various components of the photosynthetic apparatus.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The synthesis of N-(4-bromophenyl)-3-hydroxy-2-naphthamide is a critical aspect that governs its availability for extensive research. While classical methods involving the coupling of 3-hydroxy-2-naphthoic acid and 4-bromoaniline (B143363) are established, future research could focus on the development of more efficient, sustainable, and scalable synthetic routes.

One potential avenue is the exploration of catalytic methods. For instance, the use of phosphorus (III) compounds as catalysts has been shown to be effective in the synthesis of related anilides of 3-hydroxy-2-naphthoic acid. ucj.org.ua Investigating similar catalytic systems for the synthesis of this compound could lead to higher yields and milder reaction conditions. Furthermore, the development of one-pot synthesis protocols would be highly advantageous for streamlining the production process. nih.gov

Challenges in this area include the identification of optimal catalysts that are both highly efficient and environmentally benign. The purification of the final product from catalytic residues and byproducts also presents a significant hurdle that needs to be addressed to ensure the high purity required for biological testing.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the biological activity and pharmacokinetic properties of novel compounds, thereby accelerating the drug discovery process. For this compound, a variety of computational techniques can be employed to guide its future development.

Molecular docking studies can be utilized to predict the binding affinity and interaction patterns of the compound with various biological targets. researchgate.net This can help in identifying potential therapeutic targets and in understanding the molecular basis of its activity. Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, which are crucial for understanding its chemical behavior and for designing more potent analogues. researchgate.net

A significant challenge in this domain is the accuracy of the predictive models. The reliability of in silico predictions is highly dependent on the quality of the algorithms and the force fields used. Therefore, continuous refinement and validation of these models with experimental data are essential for their effective application.

Computational ApproachApplication in Drug DiscoveryPotential for this compound
Molecular DockingPredicts binding affinity and mode of interaction with a biological target.Identification of potential protein targets and elucidation of binding mechanisms. researchgate.net
DFT CalculationsProvides insights into electronic structure, reactivity, and spectroscopic properties.Understanding chemical reactivity and guiding the design of analogues with improved electronic properties. researchgate.net
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early assessment of the compound's pharmacokinetic profile to identify potential liabilities. researchgate.net

Identification of New Biological Targets and Pathways

The therapeutic potential of this compound is contingent on its interaction with specific biological targets and pathways. Preliminary studies on analogous structures suggest a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.net Future research should aim to systematically screen this compound against a diverse panel of biological targets to uncover its full therapeutic potential.

High-throughput screening (HTS) of compound libraries against various cell lines and protein targets can be a valuable strategy for identifying novel biological activities. scienceintheclassroom.orgunchainedlabs.com Additionally, chemoproteomics approaches can be employed to identify the direct protein targets of the compound in a cellular context. Understanding the mechanism of action at a molecular level is crucial for its further development as a therapeutic agent.

A key challenge in this area is the often-complex pharmacology of small molecules, which may interact with multiple targets, leading to both therapeutic and off-target effects. Deconvoluting these complex interactions requires a multidisciplinary approach combining chemical biology, proteomics, and systems biology.

Design of Highly Selective and Potent Analogues

Once a promising biological activity has been identified, the next step is to optimize the lead compound to enhance its potency and selectivity. The chemical structure of this compound offers multiple sites for chemical modification. Structure-activity relationship (SAR) studies can be conducted by synthesizing a library of analogues with systematic variations in different parts of the molecule.

For instance, modifications can be made to the bromophenyl ring, the naphthamide core, and the hydroxyl group. The introduction of different substituents can modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and electronic character, which in turn can influence its biological activity and pharmacokinetic profile. The synthesis of derivatives by reacting the parent compound with various aryl boronic acids via Suzuki-Miyaura cross-coupling has been a successful strategy for related carboxamides. nih.govmdpi.com

The primary challenge in analogue design is to achieve a balance between improved potency and selectivity while maintaining a favorable safety profile. The iterative process of design, synthesis, and testing can be time-consuming and resource-intensive.

Analogue SeriesRationale for SynthesisPotential Biological Activity
Varied substituents on the phenyl ringTo probe the effect of electronic and steric factors on activity.Enhanced antimicrobial or anticancer activity. researchgate.net
Modifications of the naphthyl moietyTo alter the shape and size of the molecule for better target fit.Improved selectivity for a specific protein target.
Derivatization of the hydroxyl groupTo modulate hydrogen bonding interactions and solubility.Increased cell permeability and bioavailability.

Integration with Advanced Screening Technologies

The integration of advanced screening technologies is pivotal for accelerating the pace of research on this compound. High-throughput screening (HTS) platforms enable the rapid evaluation of large numbers of compounds, facilitating the identification of hits from compound libraries. scienceintheclassroom.orgunchainedlabs.com These platforms can be used for both target-based and phenotypic screening.

Furthermore, the use of native mass spectrometry in screening can provide valuable information on protein-ligand interactions, including binding affinity and stoichiometry, in a high-throughput manner. nih.gov This can be particularly useful for validating hits identified from primary screens and for characterizing the binding of analogues to their targets.

The main challenge in this area is the significant infrastructure and expertise required to establish and operate these advanced screening platforms. Moreover, the large datasets generated from HTS require sophisticated data analysis tools and bioinformatics support to extract meaningful insights. The development of miniaturized automation platforms can help in performing a large number of experiments using minimal amounts of the compound. scienceintheclassroom.org

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-3-hydroxy-2-naphthamide, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step process involving condensation and functional group modification. A general approach involves:

Esterification : Reacting 3-hydroxy-2-naphthoic acid with a brominated aryl amine (e.g., 4-bromoaniline) using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water to achieve >95% purity.
Critical Parameters :

  • Moisture-sensitive steps require inert atmospheres (argon/nitrogen).
  • Temperature control during condensation (40–60°C) to avoid side reactions.
  • Use of catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Confirm structure via 1H^1 \text{H} and 13C^{13} \text{C} NMR. Key signals include the aromatic protons (δ 6.8–8.5 ppm) and the hydroxyl proton (broad singlet at δ 10–12 ppm) .
  • Mass Spectrometry : High-resolution QTOF-MS to verify molecular ion [M+H]+^+ and isotopic pattern matching the bromine atom (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .
  • X-ray Crystallography : For unambiguous structural determination, use SHELX or OLEX2 software for refinement, ensuring R-factor < 0.05 .

Q. What are the primary applications of this compound in academic research?

  • Dye Chemistry : Acts as an azoic coupling component (e.g., forming dyes via diazotization reactions with aromatic amines) .
  • Polymer Chemistry : Potential use as a ligand in metal complexes (e.g., vanadium) for initiating polymerization reactions, as seen in analogous compounds .
  • Biochemical Probes : Structural analogs (e.g., sulfonamide derivatives) inhibit protein aggregation, suggesting utility in neurodegenerative disease studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound?

  • Data Validation : Cross-check refinement parameters (e.g., R-factor, residual electron density) using multiple software packages (SHELXL, OLEX2) .
  • Twinned Crystals : Employ TwinRotMat or PLATON to detect and model twinning, common in planar aromatic systems .
  • High-Resolution Data : Collect synchrotron data (<1.0 Å resolution) to reduce ambiguity in electron density maps .

Q. What mechanistic insights exist for its role in polymerization initiation?

Analogous vanadium complexes (e.g., methoxy-oxo-bis[N-(4-bromophenyl)salicylideneiminato]vanadium(V)) initiate methyl methacrylate polymerization via radical pathways. Key findings:

  • Rate Dependence : Order of 1.8 with respect to monomer concentration, suggesting monomer participation in the transition state .
  • Thermal Stability : Initiation at 80°C without inhibition, implying robust ligand-metal coordination under heating .
    Methodological Tip : Use ESR spectroscopy to detect radical intermediates during initiation .

Q. How can computational methods enhance the study of its biochemical interactions?

  • Docking Studies : Use AutoDock Vina to model interactions with amyloid-beta fibrils, leveraging its sulfonamide analogs as templates .
  • MD Simulations : Simulate binding dynamics (e.g., GROMACS) to assess stability in aqueous environments, focusing on hydrophobic interactions with protein pockets .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in catalytic or inhibitory roles .

Q. What strategies address contradictions in reported solubility and stability data?

  • Solvent Screening : Test solubility in DMSO-d6_6, DMF, and THF using dynamic light scattering (DLS) to detect aggregation .
  • Accelerated Stability Studies : Expose the compound to UV light, humidity (40°C/75% RH), and analyze degradation products via LC-MS .
  • pH-Dependent Studies : Use potentiometric titration to determine pKa and solubility profiles across pH 2–12 .

Q. How can researchers optimize its synthesis for scalability without compromising yield?

  • Flow Chemistry : Implement continuous-flow reactors for esterification steps, improving heat/mass transfer and reducing side products .
  • Green Chemistry : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
  • Catalyst Recycling : Immobilize coupling agents on magnetic nanoparticles for reuse over multiple cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.